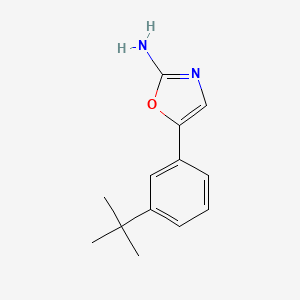
5-(3-(tert-Butyl)phenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(tert-Butyl)phenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group and a phenyl group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine typically involves the cyclization of β-hydroxy amides to oxazolines. One common method includes the use of reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which enable a mild and efficient cyclization process . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-(tert-Butyl)phenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and phenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-(3-(tert-Butyl)phenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The tert-butyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
- 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
5-(3-(tert-Butyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-(3-tert-butylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-5-9(7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15) |
InChI Key |
NDSFEXIAPGAEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
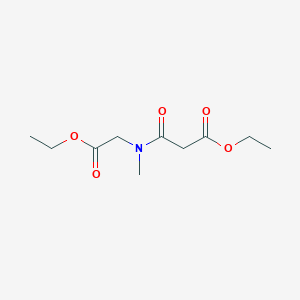
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

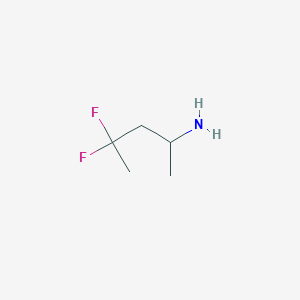
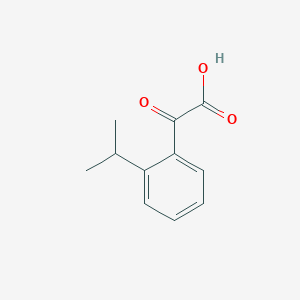
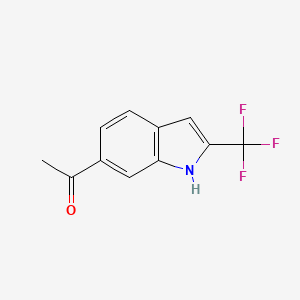

![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)
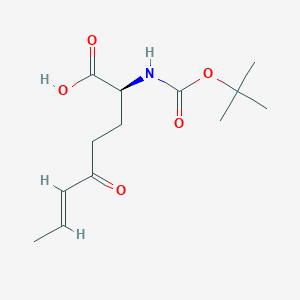
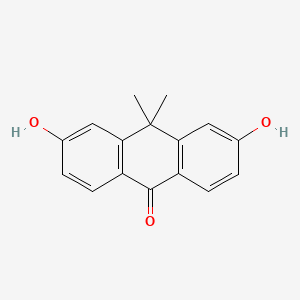
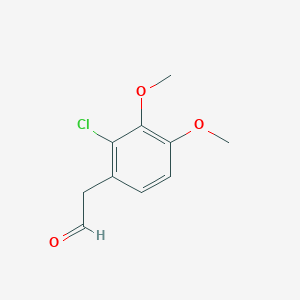
![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
